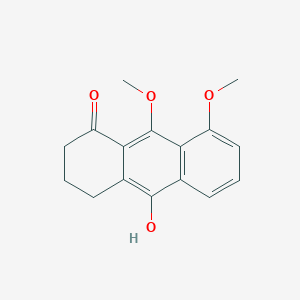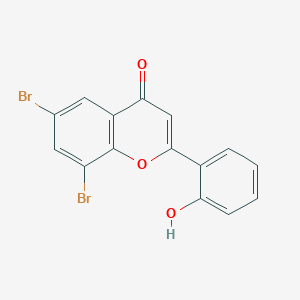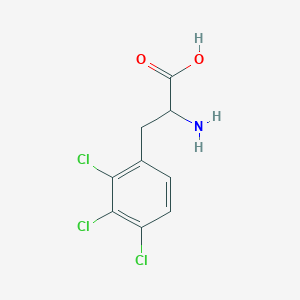
2,3,4-Trichlorophenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trichlorophenylalanine is an organic compound characterized by the presence of three chlorine atoms attached to a phenylalanine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichlorophenylalanine typically involves the chlorination of phenylalanine. One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 4 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process. This includes the initial chlorination of phenylalanine followed by purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4-Trichlorophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trichlorophenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4-Trichlorophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.
Vergleich Mit ähnlichen Verbindungen
2,3,4-Trichlorophenol: Shares a similar chlorinated benzene ring structure but lacks the amino acid moiety.
2,4,6-Trichlorophenylalanine: Another chlorinated derivative of phenylalanine with chlorine atoms at different positions.
Uniqueness: 2,3,4-Trichlorophenylalanine is unique due to its specific pattern of chlorination and the presence of the phenylalanine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
110300-02-2 |
|---|---|
Molekularformel |
C9H8Cl3NO2 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
2-amino-3-(2,3,4-trichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8Cl3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) |
InChI-Schlüssel |
JVOCLYNYJYFBLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)
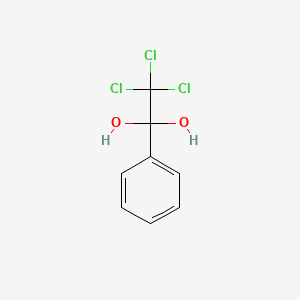
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)

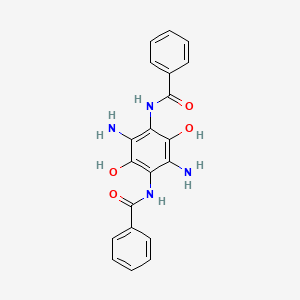
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
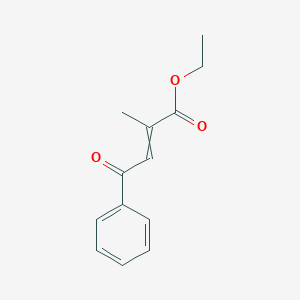
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
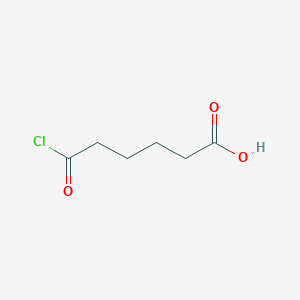
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
